BenchChemオンラインストアへようこそ!

6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Lipophilicity Membrane permeability Drug-likeness

6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 1154557-84-2) is a heterocyclic building block belonging to the 6-aminopyrimidine-2,4-dione class. The compound features a 2-ethoxyethyl substituent at the N1 position, distinguishing it from simpler N1-alkyl analogues.

Molecular Formula C8H13N3O3
Molecular Weight 199.21 g/mol
CAS No. 1154557-84-2
Cat. No. B1371141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS1154557-84-2
Molecular FormulaC8H13N3O3
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCCOCCN1C(=CC(=O)NC1=O)N
InChIInChI=1S/C8H13N3O3/c1-2-14-4-3-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13)
InChIKeyGOXCASKSPSOQIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 1154557-84-2): Chemical Identity and Procurement Baseline


6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 1154557-84-2) is a heterocyclic building block belonging to the 6-aminopyrimidine-2,4-dione class. The compound features a 2-ethoxyethyl substituent at the N1 position, distinguishing it from simpler N1-alkyl analogues. Its molecular formula is C₈H₁₃N₃O₃ (MW 199.21 g/mol), and it is supplied at purities of ≥95–98% for research and synthetic applications . Key predicted physicochemical properties, including ACD/LogP of -1.15 and ACD/LogD (pH 7.4) of -0.75, are available from ChemSpider .

Why 6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Cannot Be Replaced by Generic N1-Methyl or N1-Ethyl Analogues


The 2-ethoxyethyl substituent at the N1 position introduces a pronounced shift in lipophilicity, hydrogen-bonding capacity, and conformational flexibility relative to simple N1-alkyl analogues such as 6-amino-1-methyluracil. Predicted ACD/LogD at physiological pH (7.4) shifts from -4.07 for the 1-methyl analogue to -0.75 for the 2-ethoxyethyl derivative—a net increase of +3.32 log units . This perturbation directly impacts solubility-permeability balance, target engagement, and metabolic stability, making generic substitution scientifically unsound without re-optimization of the entire scaffold .

Quantitative Differentiation Guide: 6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione vs. Closest N1-Alkyl Analogues


ACD/LogD (pH 7.4): +3.32 Log-Unit Advantage Over 6-Amino-1-methyluracil

The predicted distribution coefficient at pH 7.4 (ACD/LogD) for the target compound is -0.75, whereas 6-amino-1-methyluracil (CAS 2434-53-9) registers -4.07 . This difference of +3.32 log units indicates that the 2-ethoxyethyl group imparts substantially higher lipophilicity under physiological conditions, which is associated with improved passive membrane permeability.

Lipophilicity Membrane permeability Drug-likeness

ACD/LogP: +0.65 Unit Higher Lipophilicity Compared to 6-Amino-1-methyluracil

The ACD/LogP for the target compound is -1.15, while 6-amino-1-methyluracil shows a more hydrophilic value of -1.80 . The +0.65 unit difference positions the ethoxyethyl-bearing compound in an intermediate lipophilicity range that may favor both aqueous solubility and passive membrane diffusion, avoiding the extremes of excessive hydrophilicity or lipophilicity.

LogP Lipophilicity Solubility-permeability balance

Topological Polar Surface Area: 85 Ų vs. 66.6 Ų for 6-Amino-1,3-dimethyluracil

The target compound exhibits a topological polar surface area (TPSA) of 85 Ų, compared to 66.6 Ų for the fully methylated analogue 6-amino-1,3-dimethyluracil (CAS 6642-31-5) [1]. This 18.4 Ų increase, driven by the additional oxygen atom in the ethoxyethyl chain, remains below the 90 Ų threshold often associated with CNS permeability while providing enhanced hydrogen-bond donor/acceptor capacity.

Polar surface area Oral absorption CNS permeability

Hydrogen Bond Acceptor Count: 6 for Target vs. 5 for 6-Amino-1-methyluracil

The target compound contains 6 hydrogen bond acceptors (HBA), one more than 6-amino-1-methyluracil, which has 5 HBA . The additional HBA arises from the ethoxyethyl ether oxygen, which can participate in polar interactions with biological targets or influence solvation energetics.

Hydrogen bonding Molecular recognition SAR optimization

Freely Rotatable Bonds: 4 vs. 0 for 6-Amino-1-methyluracil

The target compound possesses 4 freely rotatable bonds, compared to 0 for 6-amino-1-methyluracil . The ethoxyethyl chain introduces significant conformational degrees of freedom, which can be exploited for entropy-driven binding or for achieving optimal spatial complementarity to protein binding sites.

Conformational flexibility Entropy-driven binding Induced fit

Optimal Application Scenarios for 6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

When optimizing a pyrimidinedione-based lead series for oral bioavailability, the compound's ACD/LogD of -0.75 (pH 7.4) provides a lipophilicity window that is +3.32 log units more favorable than the 1-methyl analogue . This property is critical for CNS or intracellular targets where passive membrane permeation is essential. Procurement of this specific analogue avoids the need for extensive structural re-optimization to achieve drug-like lipophilicity profiles.

Fragment-Based Drug Discovery (FBDD) Scaffold Expansion

The intermediate ACD/LogP (-1.15) combined with an elevated TPSA (85 Ų) positions this compound as an ideal fragment for expanding structural diversity in FBDD libraries . Its dual solubility-permeability profile increases the likelihood of hits with developable properties, justifying its inclusion in fragment screening decks over more hydrophilic or more lipophilic analogues.

Kinase or Enzyme Inhibitor Scaffold with Enhanced HBA Diversity

The presence of 6 hydrogen bond acceptors—one more than standard N1-alkyl analogues—offers additional polar contact opportunities for target engagement . This makes the compound particularly suitable for designing kinase inhibitors or enzyme antagonists where multiple HBA interactions with the hinge region or catalytic residues are essential for potency and selectivity.

Reference Standard for Analytical Method Development Utilizing the 2-Ethoxyethyl Chromophore

The compound's unique 2-ethoxyethyl group, not present in simpler N1-methyl or N1-ethyl analogues, provides a distinct absorbance signature in UV-Vis or charged aerosol detection (CAD) HPLC methods. This facilitates the development of selective analytical methods for monitoring reaction progress or purity profiling in multi-step syntheses where hydroxyethyl or ethoxyethyl impurities must be quantified.

Quote Request

Request a Quote for 6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.